molecular formula C16H15Cl2NO2 B1311510 Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy- CAS No. 87262-54-2

Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy-

Cat. No.: B1311510
CAS No.: 87262-54-2
M. Wt: 324.2 g/mol
InChI Key: PGKRZFXOEXBTSY-UHFFFAOYSA-N
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Description

Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy-: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 5-chloro group, a 2-methoxy group, and a 2-(4-chlorophenyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxybenzoic acid and 4-chlorophenylethylamine.

    Amidation Reaction: The 5-chloro-2-methoxybenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. This acid chloride is then reacted with 4-chlorophenylethylamine in the presence of a base such as triethylamine to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy- follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy- can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced by other functional groups. Common reagents for these reactions include nucleophiles like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: The compound is utilized in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

Medicine:

    Pharmacological Research: Research is conducted to explore the pharmacological properties of the compound, including its potential as an anti-inflammatory or anticancer agent.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Benzamide, 2-chloro-N-[(4-chlorophenyl)carbamoyl]-: This compound is similar in structure but lacks the methoxy group.

    Benzamide, N-(5-chloro-4-((4-chlorophenyl)cyanomethyl)-2-methylphenyl)-2-hydroxy-: This compound has a different substitution pattern on the benzamide core.

Uniqueness:

    Substitution Pattern: The presence of both 5-chloro and 2-methoxy groups, along with the 2-(4-chlorophenyl)ethyl group, makes Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy- unique in its chemical and biological properties.

    The specific substitution pattern may confer unique pharmacological or material properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-21-15-7-6-13(18)10-14(15)16(20)19-9-8-11-2-4-12(17)5-3-11/h2-7,10H,8-9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKRZFXOEXBTSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429318
Record name Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87262-54-2
Record name Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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